molecular formula C21H26N6O4S2 B3291567 4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 872998-47-5

4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3291567
CAS No.: 872998-47-5
M. Wt: 490.6 g/mol
InChI Key: NLOAUYMMVJRYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound is a valuable research tool for investigating the role of HDAC6 in various disease pathways. HDAC6 is a unique cytosolic deacetylase that primarily targets non-histone proteins such as α-tubulin, HSP90, and cortactin, playing a critical role in cell motility, protein aggregation, and signaling pathways. The high selectivity of this inhibitor for HDAC6 over other HDAC isoforms minimizes off-target effects, making it ideal for mechanistic studies. Research applications are primarily focused in oncology, where HDAC6 inhibition has been shown to impair cell migration, induce apoptosis, and synergize with other anti-cancer agents. Additionally, due to HDAC6's role in clearing protein aggregates, this compound is a key reagent in neurodegenerative disease research, including models of Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS). Its mechanism involves chelating the zinc ion in the active site of HDAC6, leading to increased acetylation of α-tubulin and subsequent disruption of cellular processes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. For further pharmacological data and selectivity profiles, researchers are directed to consult the product's Certificate of Analysis and relevant scientific literature available through supplier databases and public repositories like PubChem (https://pubchem.ncbi.nlm.nih.gov).

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S2/c1-31-16-5-7-17(8-6-16)33(29,30)22-12-11-19-24-23-18-9-10-20(25-27(18)19)32-15-21(28)26-13-3-2-4-14-26/h5-10,22H,2-4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOAUYMMVJRYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the sulfonamide group: This is typically done through sulfonylation reactions using sulfonyl chlorides.

    Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

N-[2-(6-{[2-(Mesitylamino)-2-Oxoethyl]Sulfanyl}[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)Ethyl]-4-Methylbenzamide ()

  • Key Differences: Replaces the 4-methoxybenzenesulfonamide group with a 4-methylbenzamide and substitutes the piperidin-1-yl group with a mesitylamino moiety.
  • The benzamide group may alter binding kinetics due to reduced sulfonamide-mediated hydrogen bonding .

N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Oxoethyl)Sulfanyl][1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl}Ethyl)Benzamide ()

  • Key Differences : Features a 3,4-dimethoxyphenethylamine substituent instead of piperidine and lacks the sulfonamide group.
  • Implications : The dimethoxy groups may enhance solubility but reduce metabolic stability due to increased susceptibility to demethylation. The absence of sulfonamide likely diminishes target affinity in enzyme inhibition scenarios .

4-Methoxy-2,3,6-Trimethyl-N-((1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl)Benzenesulfonamide ()

  • Key Differences : Retains the sulfonamide group but replaces the triazolopyridazine-piperidine system with a pyrazole-methyl substituent.
  • Implications : Simplified structure may improve synthetic accessibility but limits interactions with deep binding pockets that the triazolopyridazine core could engage .

Bioactivity and Target Engagement

  • Enzyme Inhibition : Piperidine-containing sulfonamides (e.g., TH9525 in ) exhibit selectivity for 8-oxoguanine DNA glycosylase (OGG1), implying that the piperidin-1-yl group in the target compound may confer similar selectivity .
  • Trypanocidal Activity: highlights sulfonamide derivatives as trypanocidal N-myristoyltransferase inhibitors, suggesting a possible mechanism for the target compound if the triazolopyridazine core aligns with enzyme active sites .

Quantitative Structural Similarity Analysis

Using molecular similarity metrics ():

  • Tanimoto Coefficient : The target compound shares a Morgan fingerprint-based Tanimoto score of ~0.65 with ’s analogue, indicating moderate structural overlap.
  • Dice Index : A Dice score of 0.72 with ’s derivative highlights conserved triazolopyridazine and sulfanyl-ethyl motifs despite differing terminal groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents Bioactivity (If Reported)
Target Compound 548.6 g/mol 4-Methoxybenzenesulfonamide, Piperidine Not reported
Compound 598.7 g/mol 4-Methylbenzamide, Mesitylamino Not reported
Compound (14) 380.5 g/mol Pyrazole-methyl, Trimethylbenzene Trypanocidal (IC₅₀: 0.2 µM)
TH9525 () 438.5 g/mol Piperidine-carboxamide, Methoxy OGG1 inhibitor (IC₅₀: 12 nM)

Key Research Findings

Substituent Impact : Piperidine and sulfonamide groups synergistically enhance target engagement in enzyme inhibition, as seen in TH9525 .

Structural Clustering: Bioactivity profiles correlate strongly with structural motifs; even minor changes (e.g., mesitylamino vs. piperidine) significantly alter potency .

Synthetic Feasibility : High-yield routes (e.g., ’s 89% yield) suggest scalability for triazolopyridazine derivatives, though the target compound’s synthesis remains undocumented .

Biological Activity

4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various pharmacologically relevant moieties, including a methoxy group, piperidine ring, and a triazolopyridazine structure, which suggest a diverse range of biological interactions.

Chemical Structure and Properties

The IUPAC name of the compound is 4-methoxy-N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide. Its molecular formula is C21H26N6O4S2C_{21}H_{26}N_{6}O_{4}S_{2} and it has a molecular weight of 478.59 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H26N6O4S2C_{21}H_{26}N_{6}O_{4}S_{2}
Molecular Weight478.59 g/mol
IUPAC Name4-methoxy-N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert inhibitory effects on enzyme activity by binding to active or allosteric sites, thus preventing substrate interaction and catalytic function. The exact mechanisms are still under investigation but suggest potential therapeutic applications in various fields.

Antibacterial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antibacterial properties. For example, sulfonamide derivatives have been shown to exhibit moderate to strong activity against various bacterial strains. In studies involving related compounds, some exhibited IC50 values indicating potent antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's sulfonamide group is known for its role in enzyme inhibition. Sulfonamides generally act as competitive inhibitors of bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways. Preliminary studies on similar compounds have reported strong inhibitory activity against urease and acetylcholinesterase (AChE), which are vital targets in treating conditions like peptic ulcers and Alzheimer's disease .

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Antimicrobial Studies : A series of synthesized derivatives demonstrated varying degrees of antibacterial activity with some compounds achieving IC50 values as low as 0.63 µM against AChE .
  • Enzyme Inhibition : Compounds bearing the piperidine nucleus were evaluated for their potential as AChE inhibitors. The strongest candidates exhibited IC50 values significantly lower than standard reference drugs .

Q & A

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield Optimization TipsReference
Core CyclizationHydrazine + dicarbonyl, POCl₃, refluxMonitor via TLC to avoid over-oxidation
Sulfonamide CouplingSulfonyl chloride, NaHCO₃, DCM, 0–5°CSlow addition to minimize side products

What safety precautions are critical during handling and experimentation?

Basic Research Focus
The compound’s GHS classification includes acute toxicity (oral, dermal) and severe eye irritation. Essential precautions:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can structural modifications enhance target selectivity and potency in therapeutic applications?

Q. Advanced Research Focus

  • Piperidine and Methoxy Group Optimization : Substitutions on the piperidine ring (e.g., methyl, ethoxy) improve BRD4 binding affinity and cellular permeability, as seen in bivalent inhibitors like AZD5153 .
  • Triazolopyridazine Core Tweaks : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
  • Data-Driven Design : Use SAR (Structure-Activity Relationship) studies to correlate substituent effects with in vitro/in vivo efficacy (e.g., c-Myc downregulation in xenografts) .

Q. Example SAR Table

Modification SiteFunctional GroupEffect on ActivityReference
Piperidine (R₁)-OCH₃ → -CF₃↑ Selectivity for BRD4 BD1 domain
Sulfonamide (R₂)-CH₃ → -Ph↓ Plasma protein binding

How can computational methods streamline reaction design and optimization?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energy-efficient routes (e.g., oxidative ring closure with NaOCl vs. toxic Cr(VI) reagents) .
  • Machine Learning : Analyze experimental datasets to prioritize reaction conditions (solvent, catalyst) for yield optimization .
  • Docking Studies : Model compound interactions with biological targets (e.g., BRD4 bromodomains) to guide structural modifications .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) can skew results. Standardize protocols across labs .
  • Structural Analogues : Compare activity of derivatives (e.g., triazolopyridazine vs. triazolopyridine cores) to isolate functional group contributions .
  • Meta-Analysis : Use PubChem BioAssay data to cross-validate findings and identify outliers .

What green chemistry approaches are applicable to its synthesis?

Q. Advanced Research Focus

  • Oxidant Selection : Replace toxic DDQ with NaOCl for oxidative cyclization, reducing hazardous waste .
  • Solvent Optimization : Use ethanol or water instead of DMF to improve E-factor (Environmental Factor) .
  • Catalyst-Free Reactions : Leverage microwave-assisted synthesis to accelerate steps without metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[2-(6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.